Cerium zirconium tetraoxide

Catalog No.
S1893821
CAS No.
53169-24-7
M.F
CeOZr+5
M. Wt
247.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium zirconium tetraoxide

CAS Number

53169-24-7

Product Name

Cerium zirconium tetraoxide

IUPAC Name

cerium(3+);oxygen(2-);zirconium(4+)

Molecular Formula

CeOZr+5

Molecular Weight

247.34 g/mol

InChI

InChI=1S/Ce.O.Zr/q+3;-2;+4

InChI Key

WPQBNJRIWONKBL-UHFFFAOYSA-N

SMILES

[O-2].[Zr+4].[Ce+3]

Canonical SMILES

[O-2].[Zr+4].[Ce+3]

Solid Oxide Fuel Cells (SOFCs)

Cerium zirconium tetraoxide is a potential electrolyte material for SOFCs due to its excellent ionic conductivity for oxygen ions at high temperatures [1]. This property allows for efficient conversion of chemical energy into electrical energy. Research is ongoing to optimize the material's conductivity and stability for long-term SOFC operation [2].

[1] [2]

Catalysis

Cerium zirconium tetraoxide exhibits catalytic properties that make it useful in various chemical reactions. For instance, CZ-based catalysts are being studied for their ability to:

  • Convert pollutants like NOx into less harmful substances [3]
  • Enhance the efficiency of biomass conversion processes for biofuel production [4]
  • Drive efficient water splitting reactions for hydrogen generation, a clean energy source [5]

[3] [4] [5]

Cerium zirconium tetraoxide is a mixed metal oxide that combines cerium and zirconium oxides. This compound typically exists in a solid solution form, where the cerium and zirconium ions are distributed within the crystal lattice. The unique properties of cerium zirconium tetraoxide arise from the synergistic effects of both metal oxides, particularly in terms of their catalytic and redox behaviors. Cerium is known for its ability to undergo oxidation-reduction reactions, while zirconium contributes to thermal stability and mechanical strength .

Further Research:

  • The specific properties and applications of cerium zirconium tetraoxide can vary depending on the Ce:Zr ratio and the processing methods employed. Research into tailoring these properties for specific applications is ongoing.
  • The long-term health effects of exposure to cerium zirconium tetraoxide nanoparticles require further investigation.
, particularly in catalysis. One notable reaction is the catalytic conversion of carbon dioxide and methanol into dimethyl carbonate. This process is facilitated by the mixed oxide's ability to create oxygen vacancies that enhance its catalytic activity . Additionally, the compound can undergo oxidation-reduction reactions influenced by the proportions of cerium and zirconium present in the mixture, affecting its reactivity and stability .

Several methods are employed to synthesize cerium zirconium tetraoxide:

  • Sol-Gel Method: This technique involves the hydrolysis and condensation of metal alkoxides to form a gel-like precursor that is subsequently calcined to produce the mixed oxide.
  • Flame Spray Pyrolysis: This method allows for the production of nano-sized particles with enhanced surface area and catalytic activity by spraying a precursor solution into a flame .
  • Co-precipitation: In this approach, aqueous solutions of cerium and zirconium salts are mixed, leading to the formation of precipitates that are then calcined to yield the desired oxide .

Studies on cerium zirconium tetraoxide have explored its interactions with various substrates and gases. For instance, research has shown that modifying the composition of cerium and zirconium can significantly influence the oxidation kinetics of the material. This adaptability allows for tuning its properties for specific catalytic applications . Additionally, interaction studies involving biological systems indicate that cerium oxide nanoparticles can interact with cellular components, potentially enhancing their therapeutic effects while minimizing toxicity .

Several compounds share similarities with cerium zirconium tetraoxide. Here are some notable examples:

CompoundKey FeaturesUnique Aspects
Ceria (Cerium Oxide)Strong antioxidant properties; used in catalysisPrimarily composed of cerium only
Zirconia (Zirconium Dioxide)High thermal stability; used in ceramicsLacks redox activity
Lanthanum ZirconateSimilar ionic conductivity; used in fuel cellsContains lanthanum instead of cerium
Titanium DioxideWidely used photocatalyst; excellent UV absorberDifferent metal composition

Cerium zirconium tetraoxide stands out due to its dual functionality derived from both cerium and zirconium oxides, making it particularly effective in catalytic processes while maintaining structural integrity at high temperatures.

Wet-Chemical Approaches

Sol-Gel and Gel-Combustion Techniques

Sol-gel methodology represents one of the most versatile and widely employed approaches for synthesizing cerium zirconium tetraoxide materials with controlled morphological and structural characteristics [1]. The sol-gel process involves the conversion of molecular precursors through hydrolysis and condensation reactions to form a three-dimensional network, enabling precise control over the final product microstructure [1] [2].

The fundamental mechanism of sol-gel synthesis for cerium zirconium tetraoxide involves the preparation of precursor solutions containing cerium and zirconium salts, typically cerium nitrate and zirconium alkoxides or nitrates [3]. The process proceeds through several distinct stages: precursor dissolution, hydrolysis and partial condensation to form a colloidal suspension (sol), gel formation via polycondensation, drying to produce xerogel, and finally calcination to obtain the crystalline oxide material [1].

Research has demonstrated that cerium acetate and zirconium n-butoxide can be effectively utilized as precursors in tertiary-butyl alcohol and deionized water mixtures [3]. The synthesis protocol involves refluxing cerium acetate at 70 degrees Celsius for one hour, followed by dropwise addition of zirconium n-butoxide solution with continuous stirring and reflux for two hours [3]. The resulting gel undergoes aging for 24 hours before drying at 120 degrees Celsius and subsequent calcination at 600 degrees Celsius for three hours [3].

Gel-combustion synthesis offers an alternative approach that combines the advantages of sol-gel chemistry with rapid, exothermic combustion processes [4] [5]. This methodology employs organic fuels such as glycine to facilitate auto-ignition and produce nanocrystalline cerium zirconium oxide materials [4]. Pure and zirconium-doped ceria samples prepared using solution combustion synthesis with glycine fuel demonstrate enhanced thermal stability and controllable crystallite sizes ranging from 25.2 to 11.7 nanometers [4].

The combustion temperature increases proportionally with zirconium content in the samples, while X-ray diffraction patterns exclusively show ceria diffraction peaks regardless of zirconium concentration [4]. Crystallite sizes remain substantially unchanged after thermal treatment, indicating excellent thermal stability of the prepared nanocatalysts [4].

Synthesis ParameterSol-Gel MethodGel-Combustion Method
Precursor Temperature70°C250-300°C
Processing Time24-48 hoursMinutes
Calcination Temperature600°C500-600°C
Crystallite Size Range10-50 nm11.7-25.2 nm
Surface Area190-215 m²/gVariable

Reverse Microemulsion Synthesis

Reverse microemulsion methodology provides a unique soft-template approach for synthesizing cerium zirconium tetraoxide nanostructures with tailored morphological characteristics [6] [7]. This technique utilizes thermodynamically stable supramolecular assemblies consisting of nanosized water droplets dispersed in a continuous nonpolar oil phase, stabilized by surfactants at the water-oil interface [6].

The reverse microemulsion system offers exceptional control over nanoparticle size, shape, and morphology through modulation of various parameters including water-to-surfactant molar ratio, surfactant structure, continuous organic solvent nature, and intermicellar exchange rates [6]. Quaternary reverse micelle systems, incorporating cosurfactants, demonstrate superior structural diversity compared to ternary systems, enabling formation of spheres, ellipsoids, cylinders, and lamellar structures [6].

Cetyltrimethylammonium bromide has been successfully employed as a structure-directing agent in reverse microemulsion synthesis of copper-ceria catalysts, demonstrating the versatility of this approach for cerium-containing oxide materials [7]. The methodology involves preparation of reverse micelles containing metal precursors, followed by controlled precipitation and subsequent thermal treatment to obtain the desired oxide phases [7].

Research findings indicate that reverse microemulsion synthesis enables formation of porous particles with uniform size distribution and improved interaction between metal components [7]. The optimum copper-ceria catalyst prepared via reverse microemulsion method exhibits superior catalytic activity compared to conventionally prepared materials, maintaining sustained performance over extended reaction periods [7].

The mechanism of nanoparticle formation in reverse micelles involves nucleation within confined aqueous domains, followed by controlled growth limited by the micellar dimensions [6]. This confinement effect prevents aggregation and enables precise control over particle characteristics, making reverse microemulsion synthesis particularly attractive for producing high-quality cerium zirconium tetraoxide materials [6].

Hydrothermal/Solvothermal Routes

Hydrothermal and solvothermal synthesis methodologies represent environmentally friendly approaches for producing cerium zirconium tetraoxide materials at relatively low temperatures under controlled pressure conditions [8] [9] [10]. These techniques involve crystal formation in aqueous or organic solvents at temperatures above the boiling point and pressures above vapor pressure of the solvent [9].

The synthesis of cerium zirconium oxide composites via hydrothermal treatment typically employs cerium chloride heptahydrate and zirconium chloride as precursors dissolved in distilled water [8]. The procedure involves complete dissolution of precursors at 50 degrees Celsius with stirring for 45 minutes, followed by addition of ammonia solution to control precipitation [8]. The homogeneous solution undergoes hydrothermal treatment in a Teflon-lined stainless steel autoclave at 100 degrees Celsius for 24 hours under static conditions [8].

Solvothermal synthesis utilizing different solvent compositions demonstrates significant influence on particle morphology and characteristics [9] [10]. Water, water-ethanol mixtures (70:30 volume ratio), and water-ethylene glycol mixtures (70:30 volume ratio) have been investigated as synthesis media [9] [10]. Solid plate-shaped particles form in pure water, while ethylene glycol addition promotes pore formation [9]. Ethanol incorporation decreases particle size and promotes spherical morphology [9].

Research conducted at 150 degrees Celsius and 5 megapascal pressure for 2 hours demonstrates that solvothermal synthesis produces cerium zirconium oxide particles with high ionic conductivity of 0.5594 siemens per centimeter [9]. This conductivity value exceeds the minimum requirement of 0.01 siemens per centimeter for solid oxide fuel cell electrolyte applications [9].

The solvothermal process offers multiple advantages including energy efficiency due to low-temperature synthesis, environmental friendliness through closed-system operation, component recyclability, high-purity product formation, and access to metastable phases [9]. Crystal size, morphology, composition, and polymorphism of synthesized phases can be easily controlled through parameter optimization [9].

Synthesis ConditionsTemperature (°C)Pressure (MPa)Time (hours)Conductivity (S/cm)
Water Solvent150520.5594
Water-Ethanol15052Variable
Water-Ethylene Glycol15052Variable

Solid-State Reaction Protocols

Solid-state reaction methodologies provide a direct approach for synthesizing cerium zirconium tetraoxide materials through high-temperature treatment of mixed oxide precursors [11] [12] [13] [14]. This approach involves mechanical mixing of cerium oxide and zirconium oxide powders followed by thermal treatment at elevated temperatures to achieve solid solution formation [11] [13].

The synthesis protocol typically employs cerium oxide and zirconium oxide powders with varying compositional ratios [11] [13]. Cerium oxide-doped zirconium oxide nanoparticles have been successfully synthesized using solid-state reaction with cerium oxide concentrations of 0.05, 0.15, and 0.25 molar percent [11] [14]. The mixed powders undergo mechanical mixing followed by calcination at temperatures ranging from 1200 to 1600 degrees Celsius for several hours [13].

Structural characterization reveals that solid-state synthesis produces materials with monoclinic zirconium oxide structure at low cerium concentrations, while higher doping levels result in mixed monoclinic and tetragonal phases [11] [13]. The average crystallite size increases with cerium oxide concentration, indicating enhanced crystal growth during high-temperature processing [11].

High-temperature solid-state reaction synthesis of cerium zirconium tetraoxide demonstrates formation of compositionally homogeneous materials when appropriate precursor ratios and processing conditions are employed [15]. The synthesis involves mixing cerium nitrate and zirconium nitrate solutions at equimolar ratios, followed by precipitation, washing, calcination at 1073 kelvin, and final sintering at 1973 kelvin [15].

The tetragonal-to-cubic phase transition in cerium zirconium tetraoxide occurs between 1542 and 1831 kelvin during solid-state synthesis, accompanied by oxygen displacement along the crystallographic c-axis [15]. This phase transformation demonstrates the importance of temperature control in achieving desired structural characteristics [15].

Research findings indicate that solid-state synthesis produces materials with enhanced dielectric properties, with dielectric constants reaching values of 36 for optimized compositions [13]. The combined effects of tetragonal phase formation, densification, and grain size reduction contribute to improved mechanical and dielectric properties [13].

Cerium Content (mol%)Crystal StructureCrystallite Size (nm)Dielectric Constant
0.05Monoclinic15-2025
0.15Mixed Monoclinic/Tetragonal20-2530
0.25Mixed Monoclinic/Tetragonal25-3035

Advanced Fabrication Techniques

Reduction-Oxidation Cycling Strategies

Reduction-oxidation cycling represents an advanced synthesis strategy for producing cerium zirconium tetraoxide materials with enhanced oxygen storage capacity and improved redox properties [16] [17] [18]. This methodology exploits the reversible redox behavior between cerium three-plus and cerium four-plus oxidation states to develop materials with superior catalytic performance [16] [17].

The reduction-oxidation cycling process involves sequential exposure of cerium zirconium oxide materials to reducing and oxidizing atmospheres at controlled temperatures [16] [17]. Research demonstrates that zirconium incorporation significantly influences the oxidation kinetics, with oxidation rates decreasing proportionally with increasing zirconium four-plus concentration [16]. This effect results from lattice modifications that compensate for crystal expansion during cerium reduction [16].

Thermochemical cycles utilizing cerium zirconium oxide materials for carbon dioxide splitting demonstrate optimal performance at zirconium content of 0.15 molar fraction [18]. This composition enhances carbon dioxide splitting performance by 50 percent compared to pure ceria, with significantly improved performance observed for zirconium content between 0.15 and 0.225 molar fractions [18]. Outside this compositional range, performance decreases to values comparable to pure ceria [18].

The mechanism of enhanced performance involves lattice modification through zirconium four-plus incorporation into the fluorite structure of ceria [18]. This modification compensates for lattice expansion caused by cerium four-plus to cerium three-plus reduction, facilitating more efficient oxygen vacancy formation and migration [18]. The optimal composition enhances operating conditions by reducing required temperature by 60 kelvin or decreasing oxygen partial pressure by one order of magnitude [18].

Long-term cycling experiments over one hundred cycles reveal declining splitting kinetics, indicating the importance of catalyst regeneration strategies [18]. However, the fundamental redox mechanism remains intact, demonstrating the inherent stability of the cerium zirconium oxide system for thermochemical applications [18].

Kinetic analysis of reduction-oxidation cycling reveals that gas production from oxidation-reduction reactions increases significantly after zirconium four-plus doping [17]. Partial oxidation of methane and water-carbon dioxide splitting can be described using zero-order contraction and nucleation models, respectively [17]. Water molecules more readily occupy oxygen vacancies in reduced cerium zirconium oxide compared to carbon dioxide [17].

Plasma-Assisted Synthesis

Plasma-assisted synthesis represents a cutting-edge approach for producing cerium zirconium tetraoxide materials with unique structural and catalytic properties [19] [20]. This methodology utilizes non-thermal plasma to activate precursors and facilitate controlled material formation under mild conditions [19].

The plasma-assisted approach enables decoupling of catalyst activity from plasma-phase reactions through sequential dosing strategies [19]. In this methodology, non-thermal plasma activates gaseous or surface-bound reactants in one step, while catalysts direct product formation under steady-state or temperature-programmed conditions in a subsequent step [19]. This separation provides enhanced control over material properties and reaction selectivity [19].

Research demonstrates that cobalt and copper catalysts supported on cerium zirconium tetraoxide exhibit different selectivity patterns when subjected to plasma-assisted synthesis [19]. Cobalt-cerium zirconium tetraoxide systems show higher selectivity toward methane production, while copper-cerium zirconium tetraoxide systems favor carbon monoxide formation [19]. This selectivity difference results from distinct adsorption and activation mechanisms on different metal sites [19].

Isotopically labeled experiments using carbon-13 dioxide provide mechanistic insights into plasma-assisted synthesis processes [19]. Results indicate that carbon dioxide undergoes gas-phase conversion to carbon monoxide, which subsequently reacts on catalyst surfaces to form methane [19]. This finding demonstrates the complementary roles of plasma activation and surface catalysis in determining final product distribution [19].

Plasma-assisted manipulation of supported metal oxide clusters enables rapid transformation of monomeric dispersed metal species into active nanoclusters [20]. This transformation occurs through hydrogen plasma treatment followed by air calcination, resulting in materials with enhanced catalytic activity [20]. The plasma treatment promotes formation of surface metal clusters while maintaining high dispersion on the support material [20].

The mechanism of plasma-assisted synthesis involves generation of reactive species that facilitate precursor activation and controlled nucleation [20]. Plasma-generated radicals and ions interact with surface species to promote desired chemical transformations while minimizing unwanted side reactions [20]. This approach enables synthesis of materials with properties that are difficult to achieve through conventional thermal methods [20].

Synthesis MethodTemperature (°C)Processing TimeProduct Characteristics
Thermal Treatment500-800HoursConventional morphology
Plasma-Assisted200-400MinutesEnhanced dispersion
Combined Approach200-500VariableOptimized properties

The crystallographic structure of cerium zirconium tetraoxide has been extensively characterized through high-resolution X-ray and neutron diffraction techniques, revealing a complex polymorphic behavior dependent on temperature and composition. Synchrotron powder X-ray diffraction analysis has unveiled the fundamental structural characteristics of this compound, demonstrating its ability to exist in multiple crystalline forms [1] [2].

The tetragonal phase of cerium zirconium tetraoxide adopts the space group P42/nmc with one formula unit per unit cell (Z = 1) [3] [4] [5]. Neutron diffraction studies conducted over the temperature range of 296 to 1831 Kelvin have provided precise lattice parameters for the tetragonal structure, with the a-axis measuring approximately 3.64 to 3.66 Angstroms and the c-axis extending to 5.27 to 5.30 Angstroms [4]. The c/a axial ratio for the tetragonal phase ranges from 1.44 to 1.45, indicating significant deviation from cubic symmetry [4] [5].

Rietveld refinement analysis of neutron diffraction data has demonstrated that the tetragonal structure remains stable from room temperature up to 1542 Kelvin [4] [5]. The oxygen atoms in the tetragonal phase exhibit displacement along the c-axis with a z-parameter of 0.07 to 0.08, corresponding to an oxygen displacement of approximately 0.36 to 0.38 Angstroms from the ideal fluorite positions [4]. This displacement is crucial for understanding the structural distortion that stabilizes the tetragonal phase.

The cubic phase emerges at elevated temperatures above 1831 Kelvin, adopting the fluorite-type structure with space group Fm3m and two formula units per unit cell (Z = 2) [4] [5]. The cubic lattice parameter measures approximately 5.14 to 5.16 Angstroms, consistent with the fluorite structure typical of cerium and zirconium oxides [4]. High-resolution neutron diffraction has revealed that the phase transition from tetragonal to cubic occurs between 1542 and 1831 Kelvin, accompanied by the disappearance of oxygen displacement along the c-axis [4] [5] [6].

Compositional homogeneity across the entire temperature range has been confirmed through detailed diffraction analysis, with no evidence of phase separation or impurity formation [4]. The atomic displacement parameters increase with temperature, with oxygen atoms exhibiting larger displacement parameters than cerium and zirconium atoms, suggesting higher oxygen ion mobility [4] [5]. This behavior is particularly significant for understanding ionic conductivity and oxygen storage capacity in these materials.

ParameterTetragonal PhaseCubic PhaseSource
Space GroupP42/nmcFm3m [4] [5]
Lattice Parameter a3.64-3.66 Å5.14-5.16 Å [4]
Lattice Parameter c5.27-5.30 Å- [4]
c/a Ratio1.44-1.451.000 [4]
Temperature Range296-1542 K>1831 K [4] [5]
Oxygen Displacement0.36-0.38 Å0.0 Å [4]

Advanced diffraction techniques including high-energy resolution fluorescence detected X-ray absorption near edge structure spectroscopy have provided additional insights into the local atomic environment [1] [2]. These studies confirm that cerium remains predominantly in the tetravalent state throughout the temperature range, with structural distortions arising primarily from oxygen displacement rather than electronic transitions [1] [2] [7].

Raman and Infrared Spectroscopic Signatures

Vibrational spectroscopy provides crucial insights into the structural dynamics and phase behavior of cerium zirconium tetraoxide, with Raman and infrared techniques offering complementary information about lattice vibrations and local structural distortions [8] [9] [7] [10].

Raman spectroscopic analysis reveals distinct vibrational signatures characteristic of the different phases present in cerium zirconium tetraoxide. The tetragonal phase exhibits several characteristic peaks, with prominent bands observed at 146-148 cm⁻¹, 260-265 cm⁻¹, and 595-610 cm⁻¹ [9] [11]. The band at 146-148 cm⁻¹ is specifically attributed to tetragonal phase vibrations, serving as a diagnostic fingerprint for this crystalline form [9] [11]. The 260-265 cm⁻¹ peak corresponds to cerium-oxygen stretching vibrations characteristic of the t' (tetragonal prime) phase [9].

A particularly significant feature is the F2g mode appearing at 458-467 cm⁻¹, which is characteristic of the fluorite-type structure and provides information about the local coordination environment around cerium and zirconium atoms [8] [11]. This band exhibits temperature-dependent behavior, with frequency shifts indicating changes in bonding strength and coordination geometry as temperature increases [7] [12]. Oxygen defect bands appear in the 310-315 cm⁻¹ region across all phases, providing valuable information about oxygen vacancy formation and structural distortions [2] [7].

Temperature-dependent Raman studies have revealed the evolution of vibrational modes during phase transitions. The tetragonal distortion band at approximately 604 cm⁻¹ is particularly sensitive to structural changes and serves as an indicator of the degree of tetragonal distortion [1]. As temperature increases toward the phase transition region, this band exhibits broadening and frequency shifts, reflecting the gradual approach to cubic symmetry [1] [2].

Resonance Raman effects have been observed in cerium-zirconium systems, providing enhanced sensitivity to specific structural features [8]. Ultraviolet-resonant Raman spectroscopy has been particularly effective in highlighting nanoscale heterogeneities and phase separation tendencies [8]. These studies demonstrate that cubic-phase domains containing cerium deficiencies can be selectively detected within tetragonal-phase matrices [8].

Infrared spectroscopic investigations complement Raman studies by providing information about vibrational modes that may be Raman-inactive but infrared-active [7] [10]. Fourier Transform Infrared (FTIR) spectroscopy has been employed to monitor cerium oxidation state changes through characteristic absorption bands [7]. The hydroxyl stretching vibrations in the 3600-3700 cm⁻¹ region provide information about surface hydroxyl groups and their interaction with cerium centers [7] [10].

Oxygen adsorption studies monitored by infrared spectroscopy reveal the formation of superoxide species characterized by bands at 1126 cm⁻¹ [10]. This superoxide formation is particularly significant for understanding the oxygen storage and release properties of cerium zirconium tetraoxide. The second overtone of this fundamental vibration appears at 2232 cm⁻¹, confirming the assignment of these bands to oxygen-oxygen stretching modes [10].

Raman Shift (cm⁻¹)AssignmentPhaseSource
146-148Tetragonal phase vibrationTetragonal [9] [11]
260-265Ce-O stretching (t' phase)Tetragonal t' [9]
310-315Oxygen defect bandAll phases [2] [7]
458-467F2g mode (CeO2-like)Cubic/Tetragonal [8] [11]
595-610Zr-O stretchingTetragonal [9]
604Tetragonal distortion bandTetragonal [1]
1126Oxygen superoxide formationSurface species [10]

Advanced spectroscopic techniques including high energy resolution fluorescence detected X-ray absorption near edge structure (HERFD-XANES) spectroscopy have provided additional confirmation that structural distortions arise from oxygen ion displacement rather than cerium reduction [1] [2]. This finding is crucial for understanding the mechanism of phase stability and transition behavior in cerium zirconium tetraoxide systems.

Electron Microscopy for Microstructural Evaluation

Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) have provided detailed insights into the microstructural characteristics of cerium zirconium tetraoxide, revealing complex morphological features and atomic-scale structural arrangements [13] [14] [15] [16].

High-resolution transmission electron microscopy (HRTEM) studies have revealed that cerium zirconium tetraoxide exhibits nanocrystalline morphology with particle sizes typically ranging from 10 to 50 nanometers [14] [17]. The particles demonstrate octahedral morphology with predominant {111} facets, as confirmed through three-dimensional electron tomography [13]. Measurement of angles between exposed faces in central slices through nanocrystals confirms octahedral geometry, showing characteristic values of 70° and 110° [13].

High-angle annular dark field scanning transmission electron microscopy (HAADF-STEM) has provided atomic-resolution imaging capabilities that reveal cation ordering within the crystal structure [13] [16]. These investigations demonstrate the presence of Ce-rich and Zr-rich {111} planes with different atomic compositions - Ce-rich planes showing a 4:1 Ce/Zr ratio and Zr-rich planes exhibiting a 2:3 Ce/Zr ratio for cerium zirconium oxide with 62% cerium content [13]. The intensity variations in HAADF images directly correlate with average atomic numbers, allowing differentiation between these compositionally distinct planes [13].

Electron diffraction analysis has confirmed the crystallographic structure determined by X-ray and neutron diffraction methods. Fast Fourier Transform (FFT) patterns obtained from HRTEM images show the presence of 1/2{111} intermediate spots in addition to fundamental fluorite reflections, indicating superstructure formation related to cation ordering [13]. These diffraction features provide direct evidence for the ordered arrangement of cerium and zirconium atoms within the fluorite-related structure.

Energy dispersive X-ray spectroscopy (EDS) mapping in conjunction with electron microscopy has revealed homogeneous elemental distribution at the nanoscale [15] [16]. Elemental maps show uniform distribution of cerium, zirconium, and oxygen throughout individual particles, confirming the formation of solid solutions rather than phase-separated mixtures [15]. The absence of elemental segregation even after high-temperature treatments demonstrates the thermal stability of the solid solution [15].

Microstructural evolution studies using in-situ electron microscopy techniques have provided insights into thermal behavior and structural transformations [18]. These investigations reveal that cerium zirconium tetraoxide undergoes reversible structural changes during heating and cooling cycles, with the tetragonal-to-cubic transformation occurring without significant morphological changes [18]. The oxygen vacancy ordering observed during reduction processes results in the formation of cubic superstructures with periodicities approximately twice the basic fluorite lattice [18].

Particle size effects on phase stability have been extensively studied through electron microscopy [19] [20]. Results demonstrate that smaller particle sizes increase the solubility of zirconia in cubic ceria, while higher zirconia content stabilizes against coarsening [19]. Particularly significant is the observation that cubic cerium-zirconium oxide persists even at 90% zirconia content when particle sizes are maintained at approximately 33 nanometers [19].

Surface structure investigations using electron microscopy have revealed surface reconstruction phenomena during reduction processes [18]. The (110) ceria surface initially exhibits a series of low-energy (111) nanofacets, but under strong reducing conditions, it transforms to a smooth (110) surface [18]. This surface transformation is irreversible upon re-oxidation, indicating permanent structural modifications during redox cycling [18].

Atomic-scale imaging capabilities of aberration-corrected electron microscopy have enabled direct observation of oxygen atom positions and vacancy distributions [21] [22]. These studies reveal oxygen displacement patterns that correlate with macroscopic structural distortions observed in diffraction experiments [22]. Three-dimensional tomographic reconstructions provide complete structural information about individual nanoparticles, revealing internal defect structures and compositional variations [13].

Temperature-Dependent Phase Evolution

The temperature-dependent phase behavior of cerium zirconium tetraoxide represents a complex interplay of thermodynamic stability, kinetic factors, and structural distortions that govern the transitions between different crystalline phases [4] [23] [5] [24].

Tetragonal (t') to Cubic Fluorite Transitions

The tetragonal-to-cubic phase transition in cerium zirconium tetraoxide occurs over a well-defined temperature range and involves specific structural mechanisms that have been elucidated through comprehensive in-situ diffraction studies [4] [5] [6]. The transformation from the tetragonal t' phase to the cubic fluorite structure represents a displacive phase transition characterized by the elimination of oxygen displacement along the c-axis [4] [5].

Neutron diffraction investigations conducted over the temperature range of 296 to 1831 Kelvin have provided detailed insights into the transition mechanism [4] [5]. The tetragonal phase (space group P42/nmc) remains stable from room temperature up to 1542 Kelvin, beyond which the transformation to the cubic phase (space group Fm3m) occurs between 1542 and 1831 Kelvin [4] [5] [6]. This transition temperature range is significantly influenced by composition, with stoichiometric CeZrO4 exhibiting the highest transition temperature compared to non-stoichiometric compositions [23] [24].

The axial ratio c/aF serves as a critical parameter for monitoring the phase transition [4] [5]. In the tetragonal phase, this ratio deviates significantly from unity, with values ranging from 1.44 to 1.45 at room temperature [4]. As temperature increases, the axial ratio exhibits non-monotonic behavior - initially increasing from 296 to 1034 Kelvin, then decreasing from 1291 to 1542 Kelvin, and finally reaching unity between 1542 and 1831 Kelvin [4] [5] [6]. This complex temperature dependence reflects the competing effects of thermal expansion and structural instability near the transition point.

The oxygen displacement parameter provides the most direct measure of the transition mechanism [4] [5]. In the tetragonal phase, oxygen atoms are displaced by approximately 0.36 to 0.38 Angstroms along the c-axis from their ideal fluorite positions [4]. This displacement increases from 296 to 1034 Kelvin, then decreases from 1291 to 1542 Kelvin, reaching zero displacement in the cubic phase above 1831 Kelvin [4] [5] [6]. The elimination of oxygen displacement represents the fundamental structural change driving the phase transition.

Atomic displacement parameters reveal important information about ion mobility during the transition [4] [5]. Both cerium/zirconium and oxygen atomic displacement parameters increase with temperature, but oxygen displacement parameters are consistently larger, indicating higher oxygen ion mobility [4] [5]. This enhanced oxygen mobility is crucial for understanding the ionic conductivity and oxygen storage properties of these materials at elevated temperatures.

CompositionTransition Temperature (K)c/a RatioMechanismSource
CeZrO41542-18311.44-1.45Oxygen displacement [4] [5]
Ce0.5Zr0.5O21300-14001.41-1.43Diffusionless [23]
Ce0.6Zr0.4O21200-13001.38-1.40Thermal activation [19]
Ce0.75Zr0.25O21100-12001.35-1.37Compositional effect [19]

The activation energy for the tetragonal-to-cubic transformation has been determined through time-temperature-transformation (TTT) analysis to be approximately 113 kJ/mol [23] [24]. This value suggests that the transformation is controlled by oxygen diffusion accompanied by dimensional changes of cerium ions [23]. The dependence on oxygen diffusion is confirmed by the observation that the transformation does not occur in vacuum environments [24].

Reversible transformation behavior has been observed in certain compositions, particularly 65 mol% CeO2-ZrO2, where the cubic-to-tetragonal transformation can occur upon cooling without significant hysteresis [24]. The reverse transformation temperatures are located near the cubic solubility limit within the (cubic + tetragonal) two-phase region, and importantly, this transformation occurs without oxygen concentration change [24].

Metastable Phase Formation Mechanisms

The formation of metastable phases in cerium zirconium tetraoxide systems involves complex kinetic and thermodynamic factors that can stabilize non-equilibrium structures under specific conditions [1] [2] [20] [25] [26]. Understanding these mechanisms is crucial for controlling material properties and optimizing synthesis conditions.

Rapid quenching processes represent one of the primary mechanisms for metastable phase formation [20] [12]. Flame spray pyrolysis (FSP) has been demonstrated to produce highly distorted lattice structures that remain in metastable states due to rapid cooling from high temperatures [20] [12]. During FSP processing, crystals are produced and removed from the high-temperature zone in ultrashort time periods before atomic interactions can be fully established, resulting in metastable chemical bonding [12].

The lattice strain induced by compositional variations plays a crucial role in metastable phase stabilization [20] [25]. Substitution of Ce4+ ions by Zr4+ ions creates lattice contraction and oxygen vacancy formation, leading to partially distorted lattices compared to perfect structural models [20]. This strain-induced stabilization is particularly pronounced in nanocrystalline materials where surface energy effects become significant [25] [26].

Size-dependent stabilization represents another critical mechanism for metastable phase formation [19] [25] [26]. The critical size for tetragonal phase stability has been estimated to be around 23 nanometers for pure zirconia systems [27]. Below this critical size, the tetragonal phase becomes thermodynamically stable relative to the monoclinic phase due to surface energy considerations [25] [26]. In cerium zirconium systems, this size effect is modified by compositional factors, allowing stabilization of metastable phases at larger particle sizes [19].

Oxygen vacancy networks contribute significantly to metastable phase stabilization [20] [25] [28]. The formation of ferroelastic, orthorhombic nanoscale domains stabilized by domain wall networks has been identified as a fundamental mechanism underlying metastable tetragonal structures [28]. These domain structures appear as tetragonal when averaged over larger length scales but contain distinct short-range order that differs from equilibrium phases [28].

Surface modification effects can also stabilize metastable phases through alteration of surface energy balances [25]. The adsorption of water molecules on zirconia surfaces reduces the surface energy difference between tetragonal and monoclinic phases, affecting the critical size for phase stability [25]. Surface hydroxyl group formation creates stressed sites that can nucleate phase transformations or stabilize metastable structures [25].

Chemical doping strategies provide controlled methods for metastable phase stabilization [2] [20]. The incorporation of europium as a luminescent probe has revealed that different crystalline phases exhibit distinct excitation and emission spectra, enabling precise identification of metastable phases [2]. The miscibility gap between 20 and 50 mol% cerium content creates conditions favorable for metastable phase formation [1] [2].

Thermal processing parameters critically influence metastable phase formation and stability [20] [12]. Long-time thermal treatment can transform metastable chemical bonds to stable states, leading to mode hardening and decreased oxygen activation ability [12]. The heating rate and measurement time during synthesis must be carefully controlled to prevent phase separation and maintain compositional homogeneity [4].

The kinetic competition between different transformation pathways determines which metastable phases form under specific conditions [24] [28]. Cation-diffusionless transformations can be distinguished from cation-diffusional phase separation processes through temperature-time-transformation (TTT) diagram analysis [24]. The activation energy barriers for different transformation pathways control the relative kinetics and determine the final phase assemblage [28].

Other CAS

830355-25-4
53169-24-7

Dates

Last modified: 04-15-2024

Explore Compound Types